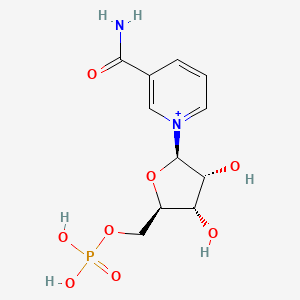
beta-Nicotinamide ribose monophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Nicotinamide ribose monophosphate: is a nucleotide derived from ribose and nicotinamide. It is an essential precursor in the biosynthesis of nicotinamide adenine dinucleotide, a crucial coenzyme in cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: The chemical synthesis of beta-Nicotinamide ribose monophosphate is complex due to its isomeric nature. The primary synthetic route involves the conversion of ribose and nicotinamide through a series of chemical reactions, including phosphorylation and glycosylation . The reaction conditions typically require the use of adenosine triphosphate as a phosphate donor and various catalysts to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound often employs biological synthesis due to its efficiency and environmentally friendly nature. This method involves the use of enzymes such as nicotinamide phosphoribosyltransferase to catalyze the conversion of ribose and nicotinamide into the desired compound . The process can be optimized by enhancing enzyme activity and precursor supply, as well as by minimizing byproduct formation .
Chemical Reactions Analysis
Types of Reactions: Beta-Nicotinamide ribose monophosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion into nicotinamide adenine dinucleotide and other related compounds .
Common Reagents and Conditions: Common reagents used in these reactions include adenosine triphosphate, nicotinamide, and ribose. The reactions typically occur under mild conditions, with the presence of specific enzymes or catalysts to facilitate the process .
Major Products: The primary product formed from these reactions is nicotinamide adenine dinucleotide, a vital coenzyme in cellular metabolism. Other products may include various intermediates and byproducts, depending on the specific reaction conditions .
Scientific Research Applications
Beta-Nicotinamide ribose monophosphate has a wide range of scientific research applications:
Chemistry: In chemistry, it is used as a precursor in the synthesis of nicotinamide adenine dinucleotide and other related compounds. Its unique structure and reactivity make it a valuable tool in various chemical reactions and processes .
Biology: In biology, this compound plays a crucial role in cellular metabolism and energy production. It is involved in various metabolic pathways, including glycolysis and the citric acid cycle .
Medicine: In medicine, this compound has been studied for its potential anti-aging and neuroprotective effects. It has shown promise in improving insulin sensitivity, enhancing aerobic capacity, and promoting overall metabolic health .
Industry: In the industrial sector, this compound is used in the production of dietary supplements and pharmaceuticals. Its ability to enhance cellular metabolism and energy production makes it a valuable ingredient in various health products .
Mechanism of Action
Beta-Nicotinamide ribose monophosphate exerts its effects by serving as a precursor to nicotinamide adenine dinucleotide. Once inside the cell, it is converted into nicotinamide adenine dinucleotide through a series of enzymatic reactions. Nicotinamide adenine dinucleotide then functions as a coenzyme in various metabolic pathways, including glycolysis, the citric acid cycle, and oxidative phosphorylation . This process enhances cellular energy production and supports overall metabolic health .
Comparison with Similar Compounds
- Nicotinamide riboside
- Nicotinic acid
- Nicotinamide adenine dinucleotide
Comparison: Beta-Nicotinamide ribose monophosphate is unique in its ability to be directly converted into nicotinamide adenine dinucleotide within cells. Unlike nicotinamide riboside and nicotinic acid, which require additional enzymatic steps for conversion, this compound can cross cell membranes and be efficiently utilized by cells . This makes it a more effective precursor for enhancing cellular metabolism and energy production .
Properties
CAS No. |
75414-16-3 |
|---|---|
Molecular Formula |
C11H16N2O8P+ |
Molecular Weight |
335.23 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C11H15N2O8P/c12-10(16)6-2-1-3-13(4-6)11-9(15)8(14)7(21-11)5-20-22(17,18)19/h1-4,7-9,11,14-15H,5H2,(H3-,12,16,17,18,19)/p+1/t7-,8-,9-,11-/m1/s1 |
InChI Key |
DAYLJWODMCOQEW-TURQNECASA-O |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)C(=O)N |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)O)O)O)C(=O)N |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















